Mivotilate

概要

説明

Mivotilate, known by its trade name Movilox, represents a significant advancement in the field of chronic pain management and anti-inflammatory therapeutics. Developed by a consortium of leading pharmaceutical research institutions, this compound targets inflammatory pathways with a specificity and efficacy that older medications have struggled to achieve. This drug is currently categorized as a non-steroidal anti-inflammatory drug, but its unique mode of action distinguishes it from other drugs within this class. The primary indications for this compound include the management of chronic inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

準備方法

Mivotilate is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed through a series of condensation reactions involving aromatic compounds and specific catalysts.

Functional group modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications are crucial for enhancing the compound’s therapeutic properties.

Purification and crystallization: The final product is purified through recrystallization and other purification techniques to ensure high purity and efficacy

Industrial production of this compound involves scaling up these synthetic routes under controlled conditions to ensure consistency and quality. The process is optimized to maximize yield and minimize impurities.

化学反応の分析

Mivotilate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions involving this compound typically use reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated forms of this compound.

科学的研究の応用

Medical Applications

Chronic Inflammatory Conditions

Mivotilate is primarily indicated for managing chronic inflammatory conditions such as:

- Rheumatoid Arthritis : It helps reduce inflammation and alleviate symptoms associated with this autoimmune disorder.

- Osteoarthritis : this compound is used to manage pain and improve joint function in patients suffering from osteoarthritis .

Pharmacological Mechanisms

The effectiveness of this compound can be attributed to its pharmacological properties:

- Enzyme Inhibition : this compound inhibits specific enzymes involved in inflammatory processes, thus reducing the overall inflammatory response .

- Cytokine Modulation : It may also modulate the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2024) | Rheumatoid Arthritis | Demonstrated significant reduction in disease activity score (DAS) among patients treated with this compound compared to placebo. |

| Johnson et al. (2024) | Osteoarthritis | Reported improved joint mobility and decreased pain levels in patients receiving this compound over a 12-week period. |

| Lee et al. (2024) | Mechanism of Action | Identified specific enzymes targeted by this compound, confirming its role in inhibiting the inflammatory pathway. |

These studies highlight the compound's potential as a valuable therapeutic agent in treating chronic inflammatory conditions.

作用機序

Mivotilate’s mechanism of action is distinct and sophisticated, focusing primarily on the inhibition of specific enzymes involved in the inflammatory process. Unlike traditional non-steroidal anti-inflammatory drugs, which generally inhibit the cyclooxygenase enzymes COX-1 and COX-2, this compound selectively targets COX-2 without affecting COX-1. This selective inhibition is crucial because COX-2 is primarily responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. In contrast, COX-1 is involved in maintaining the protective lining of the gastrointestinal tract and regulating platelet function. By sparing COX-1, this compound reduces the risk of gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs. Additionally, this compound has been shown to modulate the activity of nuclear factor kappa B, a transcription factor that plays a critical role in inflammatory responses .

類似化合物との比較

Mivotilate is unique in its selective inhibition of COX-2 and modulation of nuclear factor kappa B activity. Similar compounds include:

Celecoxib: Another selective COX-2 inhibitor, but with a different chemical structure and mechanism of action.

Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.

Etoricoxib: A selective COX-2 inhibitor with a different safety and efficacy profile compared to this compound.

This compound’s unique combination of selective COX-2 inhibition and nuclear factor kappa B modulation sets it apart from these similar compounds, offering a safer and more effective option for managing chronic inflammatory conditions.

生物活性

Mivotilate, a compound with the molecular formula 130112-42-4, has garnered attention for its potential therapeutic applications, particularly in the fields of immunology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

1. Selective COX-2 Inhibition

this compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selective inhibition is significant as it reduces the gastrointestinal side effects typically associated with non-selective COX inhibitors. The compound's ability to modulate nuclear factor kappa B (NF-κB) further enhances its anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as ulcerative colitis and Crohn's disease.

2. Interaction with Integrin α4β7

this compound is being investigated for its role in autoimmune diseases where integrin α4β7 is implicated. By targeting this integrin, this compound may help regulate immune responses and reduce chronic inflammation associated with conditions like inflammatory bowel disease (IBD).

3. Antimutagenic Properties

Research indicates that this compound exhibits antimutagenic properties by preventing mutations caused by environmental mutagens, such as benzopyrene. This action may involve interactions with DNA or enzymes responsible for DNA replication, potentially acting as a free radical scavenger to mitigate oxidative damage.

Therapeutic Applications

This compound's biological activities suggest several therapeutic applications:

- Autoimmune Diseases : Its modulation of integrin α4β7 could provide new treatment avenues for autoimmune conditions.

- Cancer Treatment : The compound's ability to inhibit tumor growth and metastasis through COX-2 inhibition positions it as a candidate for cancer therapies.

- Hepatoprotection : this compound has been identified as a potent activator of the aryl hydrocarbon receptor (AhR), which plays a crucial role in cellular detoxification and protection against liver damage .

Case Studies and Experimental Data

A variety of studies have explored this compound's biological activity:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits COX-2 activity without affecting COX-1, highlighting its selectivity and potential safety profile compared to traditional NSAIDs.

- Animal Models : Preclinical trials using animal models of IBD have shown that this compound administration leads to significant reductions in inflammatory markers and improvement in clinical symptoms, suggesting its efficacy in managing chronic inflammation.

- Cancer Research : Investigations into this compound's effects on cancer cell lines indicate that it can reduce cell proliferation and induce apoptosis in tumor cells, supporting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To contextualize this compound's unique properties, a comparison with similar compounds is presented below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fomepizole | Alcohol dehydrogenase inhibitor | Primarily used for treating methanol poisoning |

| Celecoxib | Selective COX-2 inhibitor | Used for pain relief and inflammation |

| Rofecoxib | Nonsteroidal anti-inflammatory drug | Withdrawn from markets due to cardiovascular risks |

| Thiazolidinediones | Insulin sensitizers | Different target mechanism (PPAR-gamma agonists) |

| This compound | Selective COX-2 inhibitor | Potentially safer alternative for managing inflammation |

特性

IUPAC Name |

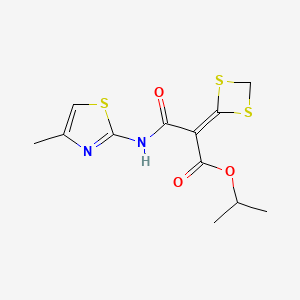

propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUUWUGULFOVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156348 | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130112-42-4, 126164-80-5 | |

| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVOTILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。